An In-depth Technical Guide to Mal-NH-PEG14-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Mal-NH-PEG14-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-NH-PEG14-CH2CH2COOPFP ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation techniques, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in creating stable and effective bioconjugates. The document is intended to serve as a core resource for researchers and professionals in the fields of biochemistry, drug discovery, and pharmaceutical sciences.
Introduction
The precise and stable linkage of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Heterobifunctional linkers, possessing two distinct reactive moieties, are essential tools that enable the controlled conjugation of different molecules, such as proteins, peptides, and small molecule drugs. Mal-NH-PEG14-CH2CH2COOPFP ester is a prominent member of this class, featuring a maleimide (B117702) group for selective reaction with sulfhydryls and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines. The inclusion of a 14-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting conjugate.
Chemical and Physical Properties
Mal-NH-PEG14-CH2CH2COOPFP ester is a well-defined molecule with specific chemical characteristics that are critical for its function in bioconjugation.
| Property | Value | Source |
| Molecular Formula | C44H67F5N2O19 | [1][2] |
| Molecular Weight | 1023.00 g/mol | [1][2] |
| Appearance | White to off-white solid or viscous oil | Generic Material Property |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), limited solubility in aqueous buffers | Generic Material Property |
| Purity | Typically >95% | Generic Material Property |
Mechanism of Action
The utility of Mal-NH-PEG14-CH2CH2COOPFP ester lies in its two distinct reactive ends, which allow for a sequential and controlled conjugation process.
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Pentafluorophenyl (PFP) Ester: This group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond. The reaction is typically carried out in a slightly basic pH range (7.5-8.5). PFP esters are known for their high reactivity and lower susceptibility to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters.
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Maleimide: This functional group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond. It is most efficient at a pH range of 6.5-7.5.
The hydrophilic PEG14 spacer provides several advantages, including increased solubility of the conjugate, reduced potential for aggregation, and shielding from proteolytic enzymes, which can extend the in-vivo half-life of the therapeutic.
Applications in Drug Development
The unique properties of Mal-NH-PEG14-CH2CH2COOPFP ester make it a valuable tool in the development of targeted therapies.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. Mal-NH-PEG14-CH2CH2COOPFP ester can be used to link the cytotoxic payload to the antibody. Typically, the PFP ester end reacts with lysine residues on the antibody, and the maleimide end reacts with a thiol group on the drug or a modified linker attached to the drug. The PEG spacer can help to improve the solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Mal-NH-PEG14-CH2CH2COOPFP ester serves as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and length of the PEG14 chain are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
Two-Step Sequential Conjugation to a Protein
This protocol describes the initial reaction of the PFP ester with a primary amine on a protein, followed by the reaction of the maleimide with a sulfhydryl-containing molecule.
Materials:
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Protein with accessible primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.5)
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Mal-NH-PEG14-CH2CH2COOPFP ester
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Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
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Sulfhydryl-containing molecule (e.g., peptide, small molecule drug)
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Desalting column
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Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
Step 1: Reaction of PFP Ester with Protein Amines
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Prepare the protein solution at a concentration of 1-10 mg/mL in reaction buffer.
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Immediately before use, dissolve Mal-NH-PEG14-CH2CH2COOPFP ester in DMSO or DMF to a stock concentration of 10-20 mM.
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Add a 5-20 fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.
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Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
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Remove the excess, unreacted linker using a desalting column equilibrated with reaction buffer.
Step 2: Reaction of Maleimide with Sulfhydryl Group
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Immediately add the sulfhydryl-containing molecule to the purified, maleimide-activated protein solution. A 1.5-5 fold molar excess of the sulfhydryl molecule over the protein is recommended.
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Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
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The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
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Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
Characterization of the Conjugate
The resulting bioconjugate should be thoroughly characterized to determine the degree of labeling (e.g., drug-to-antibody ratio, DAR), purity, and functional activity.
| Characterization Technique | Purpose |
| UV-Vis Spectroscopy | Determine protein concentration and estimate the degree of labeling if the conjugated molecule has a distinct absorbance. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | Confirm the molecular weight of the conjugate and determine the distribution of species with different numbers of attached molecules. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assess the purity of the conjugate and detect the presence of aggregates or fragments. |
| Functional Assays (e.g., ELISA, cell-based assays) | Confirm that the biological activity of the protein (e.g., antigen binding) and the conjugated molecule (e.g., cytotoxicity) are retained. |
Visualizations
Logical Workflow for Two-Step Bioconjugation
Caption: A logical workflow for a two-step bioconjugation using Mal-NH-PEG14-CH2CH2COOPFP ester.
PROTAC Mechanism of Action
Caption: The general mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Conclusion
Mal-NH-PEG14-CH2CH2COOPFP ester is a versatile and powerful tool for the synthesis of advanced bioconjugates. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of well-defined and highly effective therapeutic and diagnostic agents. The protocols and information provided in this guide serve as a foundational resource for researchers looking to leverage this technology in their drug development efforts. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving successful and reproducible results.
